

# The Enduring Legacy of Benzothiadiazole: A Technical Guide to its Discovery and Evolution

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## Compound of Interest

Compound Name: *1,2,3-Benzothiadiazole-5-carbonyl chloride*

Cat. No.: *B1273800*

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A comprehensive technical guide detailing the discovery, history, and multifaceted applications of benzothiadiazole compounds. This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the synthesis, biological activities, and material science applications of this versatile heterocyclic scaffold.

## Introduction: A Century of Innovation

The journey of the benzothiadiazole core, a bicyclic heterocyclic system, spans from its initial synthesis in the 19th century to its current status as a privileged scaffold in diverse scientific disciplines, including medicinal chemistry, plant science, and materials science.<sup>[1]</sup> This guide provides a thorough exploration of the history, synthesis, and wide-ranging applications of benzothiadiazole compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

## The Genesis of a Scaffold: Early Discovery and Synthesis

The story of benzothiadiazole began in the late 1800s with the independent synthesis of its two primary isomers.

2.1. 2,1,3-Benzothiadiazole: This isomer was first prepared in the 19th century.<sup>[1][2]</sup> A common and efficient synthesis, still in use today, involves the reaction of o-phenylenediamine with thionyl chloride.<sup>[1][2]</sup>

2.2. 1,2,3-Benzothiadiazole: The synthesis of the 1,2,3-benzothiadiazole isomer was also reported in the late 19th century.<sup>[1]</sup> A notable method for its preparation is the diazotization of 2-aminothiophenol.

These foundational discoveries paved the way for over a century of investigation into the chemical and biological properties of this versatile molecule.

## Key Milestones in Benzothiadiazole Research

### 3.1. A Revolution in Plant Protection: Acibenzolar-S-methyl (BTH)

A pivotal moment in the history of benzothiadiazole was the development of Acibenzolar-S-methyl (BTH), a derivative of 1,2,3-benzothiadiazole, as the first commercially successful synthetic plant activator.<sup>[1]</sup> This discovery demonstrated that a synthetic small molecule could induce Systemic Acquired Resistance (SAR) in plants, offering broad-spectrum protection against pathogens by activating the plant's own defense mechanisms.<sup>[3][4]</sup>

### 3.2. Illuminating Materials Science: Organic Electronics

The unique electronic properties of the 2,1,3-benzothiadiazole core, particularly its electron-accepting nature, have led to its extensive use in the field of organic electronics.<sup>[1][5]</sup> Its incorporation into organic polymers and small molecules has resulted in high-performance materials for organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).<sup>[5][6][7]</sup>

### 3.3. A Promising Pharmacophore in Drug Discovery

More recently, the benzothiadiazole scaffold has emerged as a critical pharmacophore in the development of new therapeutic agents.<sup>[1][8]</sup> Derivatives have shown potent activity as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.<sup>[8][9][10][11][12][13]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative data for various benzothiadiazole derivatives, highlighting their potential in different applications.

Table 1: Anticancer Activity of Benzothiadiazole Derivatives

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
12	HT29 (Colon)	0.015	<a href="#">[14]</a>
H460 (Lung)	0.28	<a href="#">[14]</a>	
A549 (Lung)	1.53	<a href="#">[14]</a>	
MDA-MB-231 (Breast)	0.68	<a href="#">[14]</a>	
55	HT-29 (Colon)	0.024	<a href="#">[14]</a>
H460 (Lung)	0.29	<a href="#">[14]</a>	
A549 (Lung)	0.84	<a href="#">[14]</a>	
MDA-MB-231 (Breast)	0.88	<a href="#">[14]</a>	
29	SKRB-3 (Breast)	0.0012	<a href="#">[9]</a>
SW620 (Colon)	0.0043	<a href="#">[9]</a>	
A549 (Lung)	0.044	<a href="#">[9]</a>	
HepG2 (Liver)	0.048	<a href="#">[9]</a>	
41	A549, HCT-116, SW620, etc.	1.1 - 8.8	<a href="#">[9]</a>
42	A549, HCT-116, SW620, etc.	1.1 - 8.8	
66	HT-29 (Colon)	3.72	<a href="#">[9]</a>
A549 (Lung)	4.074	<a href="#">[9]</a>	
MCF-7 (Breast)	7.91	<a href="#">[9]</a>	
67	HT-29 (Colon)	3.47	<a href="#">[9]</a>
A549 (Lung)	3.89	<a href="#">[9]</a>	
MCF-7 (Breast)	5.08	<a href="#">[9]</a>	

Table 2: Antimicrobial Activity of Benzothiadiazole Derivatives

Compound ID	Microorganism	MIC (µg/mL)	Reference
A07	S. aureus	15.6	<a href="#">[6]</a>
E. coli	7.81	<a href="#">[6]</a>	
S. typhi	15.6	<a href="#">[6]</a>	
K. pneumoniae	3.91	<a href="#">[6]</a>	
133	S. aureus	78.125	<a href="#">[15]</a>
E. coli	78.125	<a href="#">[15]</a>	
41c	E. coli	3.1	<a href="#">[15]</a>
P. aeruginosa	6.2	<a href="#">[15]</a>	
8a, 8b, 8c, 8d	P. aeruginosa, E. coli	90 - 180	<a href="#">[15]</a>

Table 3: Electronic Properties of Benzothiadiazole Derivatives for Organic Electronics

Compound/ Polymer	HOMO (eV)	LUMO (eV)	Bandgap (eV)	Application	Reference
PCDTT- DCNBT	-5.55	-4.24	1.31	OFET	<a href="#">[16]</a>
PCDTT- FCNBT	-5.45	-4.13	1.32	OFET	<a href="#">[16]</a>
PCDTT- NO2FBT	-5.50	-4.05	1.45	OFET	<a href="#">[16]</a>
D- $\pi$ -A- $\pi$ -D Dye 1	-5.32	-3.21	2.11	OPV	<a href="#">[17]</a>
D- $\pi$ -A- $\pi$ -D Dye 2	-5.38	-3.25	2.13	OPV	<a href="#">[17]</a>
D- $\pi$ -A- $\pi$ -D Dye 3	-5.25	-3.20	2.05	OPV	<a href="#">[17]</a>
D- $\pi$ -A- $\pi$ -D Dye 4	-5.30	-3.23	2.07	OPV	<a href="#">[17]</a>

## Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of the parent benzothiadiazole isomers and a key functionalization reaction.

### 5.1. Synthesis of 2,1,3-Benzothiadiazole

This protocol is adapted from established literature procedures.[\[2\]](#)

- Materials: o-Phenylenediamine, Thionyl chloride (SOCl<sub>2</sub>), Pyridine.
- Procedure:
  - In a reaction vessel, dissolve o-phenylenediamine in pyridine.
  - Cool the solution in an ice bath.

- Slowly add two equivalents of thionyl chloride to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Pour the reaction mixture into ice water to precipitate the product.
- Collect the solid by filtration, wash with water, and dry.
- The crude product can be purified by recrystallization or sublimation to yield 2,1,3-benzothiadiazole.

## 5.2. Synthesis of 1,2,3-Benzothiadiazole

This protocol is based on the classical diazotization of 2-aminothiophenol.

- Materials: 2-Aminothiophenol, Sodium nitrite ( $\text{NaNO}_2$ ), Hydrochloric acid ( $\text{HCl}$ ).
- Procedure:
  - Dissolve 2-aminothiophenol in dilute hydrochloric acid.
  - Cool the solution to 0-5 °C in an ice-salt bath.
  - Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
  - Stir the reaction mixture at low temperature for a specified time.
  - The product, 1,2,3-benzothiadiazole, can be isolated by extraction with an organic solvent.
  - The organic layer is then washed, dried, and the solvent is evaporated to yield the product.

## 5.3. Electrophilic Nitration of 2,1,3-Benzothiadiazole

This protocol describes the synthesis of 4-nitro-2,1,3-benzothiadiazole.<sup>[2]</sup>

- Materials: 2,1,3-Benzothiadiazole, Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ), Fuming Nitric Acid ( $\text{HNO}_3$ ).

- Procedure:
  - In a flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.
  - Carefully add 2,1,3-benzothiadiazole to the cold acid mixture in portions.
  - Stir the reaction mixture at a low temperature for a few hours.
  - Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
  - Collect the precipitate by filtration, wash thoroughly with water until neutral, and dry.
  - The crude 4-nitro-2,1,3-benzothiadiazole can be purified by recrystallization.

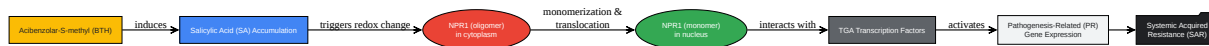
## Signaling Pathways and Mechanisms of Action

The biological activity of benzothiadiazole derivatives is often attributed to their interaction with specific cellular signaling pathways.

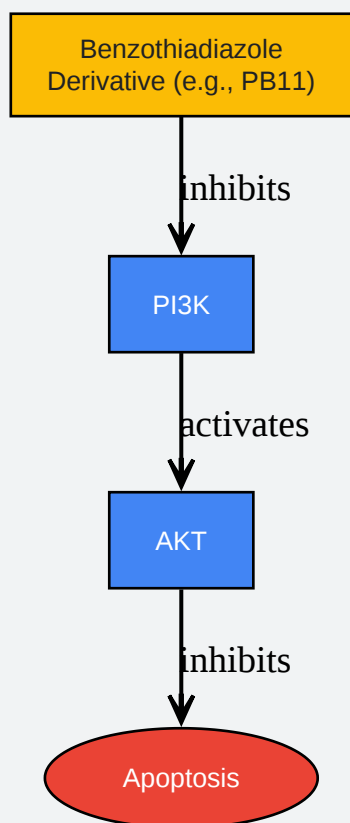
### 6.1. Plant Defense Activation by Acibenzolar-S-methyl (BTH)

BTH induces Systemic Acquired Resistance (SAR) in plants by activating the salicylic acid (SA) signaling pathway.<sup>[10]</sup> This pathway is crucial for the plant's defense against a broad range of pathogens.

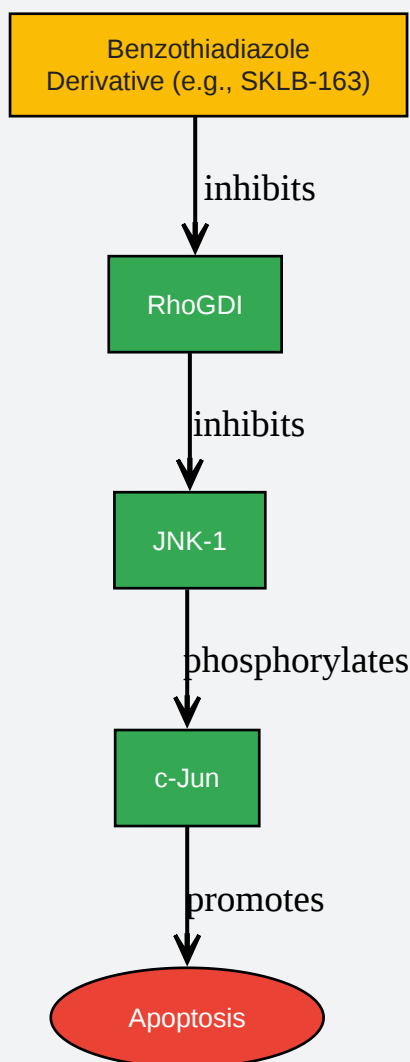


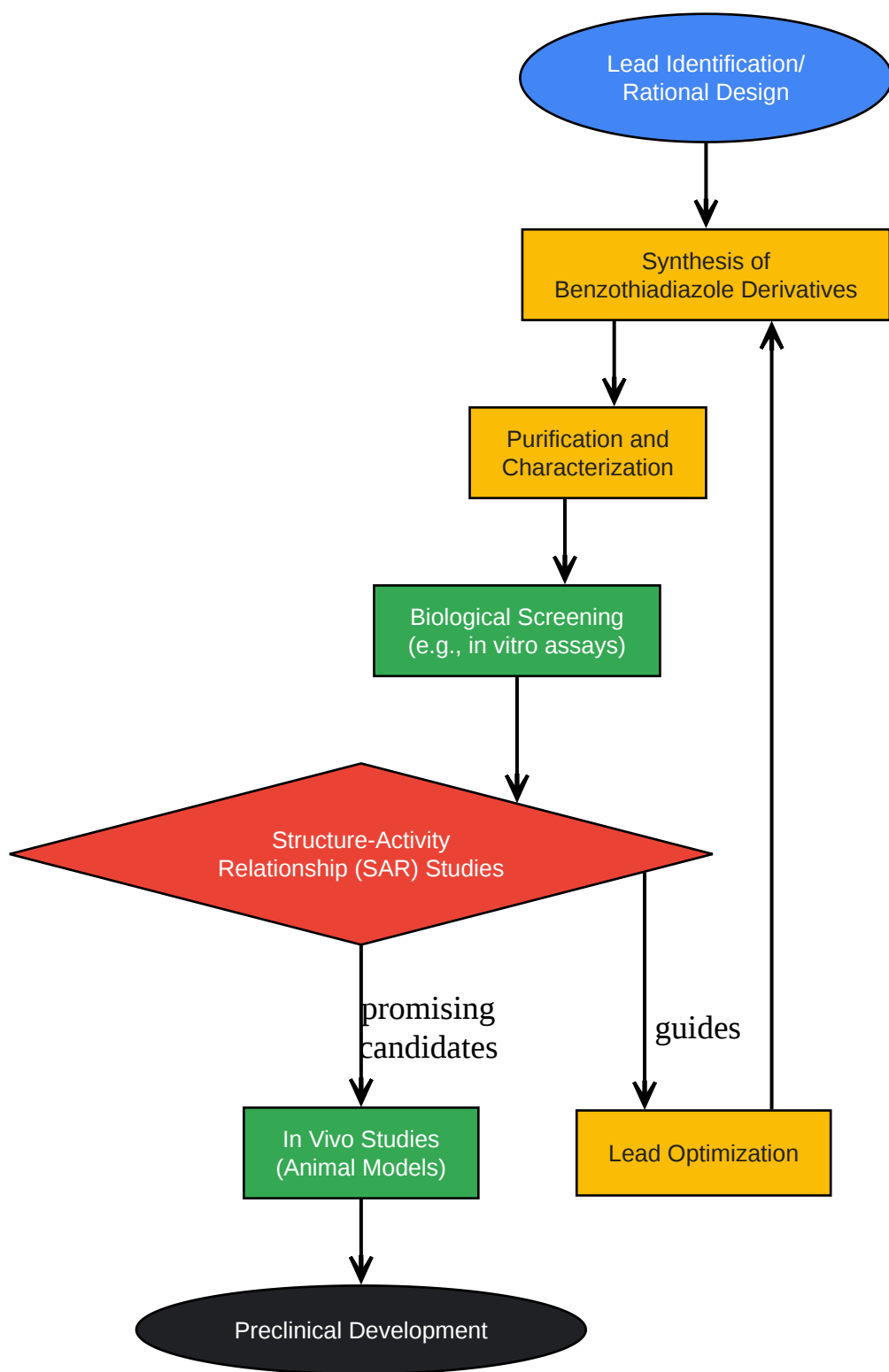


## PI3K/AKT Pathway



## RhoGDI/JNK Pathway





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